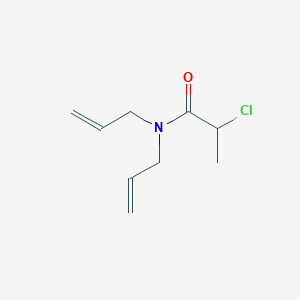

2-chloro-N,N-bis(prop-2-en-1-yl)propanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N,N-bis(prop-2-enyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c1-4-6-11(7-5-2)9(12)8(3)10/h4-5,8H,1-2,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULRZHSTPYALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC=C)CC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N,n Bis Prop 2 En 1 Yl Propanamide

Overview of Synthetic Approaches for N-Allylpropanamides

N-Allylpropanamides, including the title compound, are typically synthesized through nucleophilic acyl substitution. The primary method involves the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride. This approach is favored due to the high reactivity of acyl chlorides, which allows for rapid and often high-yielding reactions.

Alternative methods for amide bond formation exist, such as the coupling of carboxylic acids and amines using activating agents. However, for the synthesis of haloamides like 2-chloro-N,N-bis(prop-2-en-1-yl)propanamide, the reaction between the corresponding halo-acyl chloride and the amine remains the most straightforward and common industrial and laboratory practice. Chloroacetamide compounds, a related class, are significant as synthetic herbicides, and their production often relies on these established acylation methods researchgate.netekb.eg.

Detailed Synthesis Procedures

The synthesis of this compound is achieved by reacting diallylamine (B93489) with 2-chloropropanoyl chloride.

The formation of the target chloroamide involves a condensation reaction between a secondary amine and an acyl chloride. savemyexams.com The key reactants are:

Nucleophile: Diallylamine (N,N-bis(prop-2-en-1-yl)amine)

Electrophile: 2-chloropropanoyl chloride

The reaction between acyl chlorides and amines is typically vigorous and exothermic. chemguide.co.uk To control the reaction rate and dissipate heat, the process is usually conducted in an inert organic solvent. A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) gas produced as a byproduct. Any HCl formed would readily react with the basic diallylamine starting material, forming a non-nucleophilic ammonium salt and effectively halting the desired reaction. chemguide.co.ukchemguide.co.uk To prevent this, a base is added to the reaction mixture to neutralize the HCl as it forms. Often, an excess of the amine reactant itself (two equivalents) is used, with one equivalent acting as the nucleophile and the second as the acid scavenger. docbrown.info Alternatively, a non-nucleophilic tertiary amine, such as pyridine or triethylamine, can be added as an acid acceptor. google.com

| Parameter | Description | Typical Implementation |

|---|---|---|

| Reactants | Nucleophile and Electrophile | Diallylamine and 2-chloropropanoyl chloride |

| Stoichiometry | Ratio of reactants and base | 1 equivalent of 2-chloropropanoyl chloride to 2 equivalents of diallylamine (one as reactant, one as acid scavenger) OR 1 equivalent of each reactant with 1 equivalent of a tertiary amine base. |

| Solvent | Inert liquid medium | Dichloromethane, diethyl ether, or tetrahydrofuran (THF) |

| Temperature | Reaction temperature control | Typically initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. |

| Atmosphere | Gaseous environment | Often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture. |

The synthesis of this compound proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comdocbrown.info This is a characteristic reaction of acyl chlorides with nucleophiles like amines. chemguide.co.uk

The mechanism can be described in two primary stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the diallylamine molecule on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. chemguide.co.ukdocbrown.info The high electronegativity of both the oxygen and chlorine atoms pulls electron density away from the carbonyl carbon, making it highly susceptible to attack. chemguide.co.uk This addition step breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. chemguide.co.ukchemguide.co.uk In the final step, a base (either a second molecule of diallylamine or another added base) removes the proton from the now positively charged nitrogen atom, yielding the neutral this compound product and the hydrochloride salt of the base. chemguide.co.uk

After the reaction is complete, the crude product mixture contains the desired chloroamide, the hydrochloride salt of the base used, and potentially unreacted starting materials. A multi-step purification process is typically required to isolate the pure product.

The initial step is often an aqueous workup. The reaction mixture is washed with water or a dilute acid solution to remove the water-soluble hydrochloride salt. Subsequent washing with a dilute base solution can remove any unreacted acyl chloride. The organic layer, containing the product, is then separated.

Further purification depends on the physical properties of the chloroamide. Common techniques include:

Recrystallization: If the product is a solid at room temperature, it can be dissolved in a minimum amount of a hot solvent and allowed to cool slowly, forming pure crystals. researchgate.net Polar solvents like ethanol or acetonitrile are often effective for amides. researchgate.net

Chromatography: For liquid products or for achieving very high purity, column chromatography is a standard method. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.

Distillation: If the product is a volatile liquid, vacuum distillation can be used for purification.

Solid-Phase Workup: Modern techniques may involve using commercially available resins to capture impurities, allowing for simple filtration to isolate the product, which can avoid the need for aqueous workups or chromatography. nih.gov

| Technique | Principle | Applicability |

|---|---|---|

| Aqueous Workup/Extraction | Separation based on differential solubility in aqueous and organic phases. | Initial purification to remove salts and water-soluble impurities. |

| Recrystallization | Purification of solids based on differences in solubility at different temperatures. researchgate.net | Applicable to solid amide products. |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Used for both liquid and solid products to achieve high purity. researchgate.net |

| Distillation | Separation of liquids based on differences in boiling points. | Applicable to thermally stable, volatile liquid amides. |

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis are critical for both laboratory and industrial production.

Yield Optimization: Several factors can be adjusted to maximize the yield of this compound.

Temperature Control: Since the acylation reaction is highly exothermic, maintaining a low temperature, especially during the addition of the acyl chloride, is crucial to prevent side reactions and decomposition of the product.

Stoichiometry: Careful control of the reactant ratios is important. Using a slight excess of the amine can ensure the complete consumption of the more expensive acyl chloride.

Purity of Reactants: Using high-purity starting materials, particularly ensuring the acyl chloride is free from hydrolysis to the corresponding carboxylic acid, can significantly improve yields.

Efficient Mixing: Ensuring the reaction mixture is well-stirred is important for maintaining temperature homogeneity and ensuring the reactants interact effectively.

Scalability: Transitioning the synthesis from a laboratory scale to an industrial scale introduces several challenges.

Heat Management: The exothermic nature of the reaction becomes a major safety and control issue on a large scale. Efficient heat exchangers and controlled addition rates are necessary to manage the reaction temperature.

Reagent Handling: 2-chloropropanoyl chloride is corrosive and moisture-sensitive, requiring specialized handling equipment and procedures.

Byproduct Management: The disposal or recycling of the hydrochloride salt byproduct must be considered.

Continuous Flow Processing: For large-scale production, moving from batch processing to a continuous flow setup can offer significant advantages in safety, control, and efficiency. nih.govresearchgate.net Microreactors provide excellent heat transfer and mixing, allowing for safer handling of highly reactive intermediates and potentially higher yields. nih.gov

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis and Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly informative for organic molecules, revealing the number of different types of protons, their relative numbers, and their proximity to other protons. The ¹H NMR spectrum of 2-chloro-N,N-bis(prop-2-en-1-yl)propanamide is expected to exhibit distinct signals corresponding to the various protons in its structure. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key parameters for interpretation.

A detailed analysis of the ¹H NMR spectrum would allow for the assignment of each resonance to the specific protons in the molecule, such as the methine proton adjacent to the chlorine atom, the protons of the two prop-2-en-1-yl (allyl) groups, and the methyl protons. The coupling constants (J) derived from the splitting patterns would further confirm the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| CH-Cl | 4.5 - 4.8 | Quartet (q) | J = 6.5 - 7.5 |

| N-CH₂ | 3.8 - 4.2 | Doublet (d) | J = 6.0 - 7.0 |

| =CH | 5.6 - 6.0 | Multiplet (m) | - |

| =CH₂ | 5.0 - 5.4 | Multiplet (m) | - |

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and may not reflect experimental data.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Structural Information

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of relatively non-polar and thermally stable compounds. In APCI-MS, the analyte is typically introduced in a solvent stream, which is then vaporized and subjected to a corona discharge. This process generates protonated molecules [M+H]⁺ or other adduct ions, which are then analyzed by the mass spectrometer. For this compound, APCI-MS would be expected to produce a strong signal for the protonated molecule, confirming its molecular weight.

Adduct Ion Formation and Fragmentation Patterns

In addition to the protonated molecule, other adduct ions, such as the sodium adduct [M+Na]⁺, may also be observed in the mass spectrum, depending on the solvent and sample purity. Analysis of the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide further structural information. For this compound, characteristic fragments would be expected from the cleavage of the carbon-chlorine bond, the amide bond, or the allyl groups.

Table 2: Predicted Adduct Ions and Fragments in Mass Spectrometry of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 188.08 | Protonated Molecule |

| [M+Na]⁺ | 210.06 | Sodium Adduct |

| [M-Cl]⁺ | 152.11 | Loss of Chlorine |

Note: The m/z values are predicted based on the monoisotopic mass of the compound. youtube.com

Gas Chromatography (GC) for Purity Assessment and Retention Time Analysis

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze volatile and thermally stable compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions.

For this compound, GC analysis would be instrumental in assessing its purity. A pure sample would ideally show a single peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The retention time of the main peak would serve as a useful identifier for this compound in future analyses.

Integration of Spectroscopic and Chromatographic Data for Comprehensive Compound Verification

The true power of analytical chemistry lies in the integration of data from multiple techniques. For this compound, the combination of NMR, MS, and GC data provides a comprehensive and unambiguous verification of its structure and purity.

NMR spectroscopy provides the detailed structural framework of the molecule.

Mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis.

Gas chromatography establishes the purity of the compound and provides a characteristic retention time.

By correlating the findings from each of these techniques, researchers can be highly confident in the identity and quality of the this compound being studied. This multi-faceted analytical approach is a cornerstone of modern chemical research, ensuring the reliability and reproducibility of scientific findings.

Application As a Substrate in Transition Metal Catalyzed Reactions

Role in Radical Cyclization Processes

Radical cyclization reactions are powerful tools for the formation of cyclic compounds. The presence of the N,N-diallyl groups in 2-chloro-N,N-bis(prop-2-en-1-yl)propanamide makes it an ideal substrate for such transformations, particularly for the synthesis of nitrogen-containing heterocyclic systems.

The initiation of radical cyclization would likely involve the abstraction of the chlorine atom from the propanamide by a transition metal catalyst, such as a copper(I) or ruthenium(II) complex, in a process known as Atom Transfer Radical Cyclization (ATRC). This generates a carbon-centered radical.

Table 1: Postulated Mechanism of ATRC for this compound

| Step | Description |

| Initiation | The transition metal complex (e.g., Cu(I)Cl/L) reacts with this compound to form a radical intermediate and the oxidized metal complex (e.g., Cu(II)Cl2/L). |

| Propagation | The generated radical undergoes an intramolecular cyclization by attacking one of the pendant allyl groups. This results in the formation of a five- or six-membered ring, creating a new radical center. |

| Termination | The cyclized radical abstracts a chlorine atom from the oxidized metal complex, regenerating the active catalyst and yielding the chlorinated cyclized product. |

This catalytic cycle allows for the continuous generation of radical species and the formation of the desired heterocyclic product.

The structure of the chloroamide substrate is crucial in determining the outcome of the cyclization. The N,N-diallyl functionality allows for the possibility of forming various ring sizes and stereoisomers. The regioselectivity of the radical attack on the allyl group would influence the size of the resulting ring, with 5-exo-trig cyclization generally being favored, leading to the formation of a five-membered ring. The substitution pattern on the propanamide backbone could also influence the stereochemical outcome of the reaction.

Engagement in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-chlorine bond in this compound can potentially participate in such reactions.

Iron complexes have emerged as cost-effective and environmentally benign catalysts for cross-coupling reactions. An iron-catalyzed cross-coupling involving this compound would likely proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 2: Hypothetical Iron-Catalyzed Cross-Coupling of this compound

| Step | Description |

| Oxidative Addition | A low-valent iron catalyst (e.g., Fe(0) or Fe(I)) would oxidatively add to the carbon-chlorine bond of the propanamide. |

| Transmetalation | The resulting organoiron intermediate would react with an organometallic coupling partner (e.g., a Grignard reagent, RMgX), transferring the organic group 'R' to the iron center. |

| Reductive Elimination | The diorganoiron complex would then undergo reductive elimination to form the new carbon-carbon bond and regenerate the active iron catalyst. |

The selectivity and efficiency of such a cross-coupling reaction would be influenced by several factors, including the nature of the iron catalyst and ligands, the choice of the organometallic coupling partner, and the reaction conditions (e.g., solvent, temperature). The presence of the two allyl groups could potentially interfere with the reaction, either by coordinating to the metal center or by undergoing side reactions. Careful optimization of the reaction parameters would be necessary to achieve high yields of the desired cross-coupled product.

Derivatization and Further Transformations of the Propanamide Scaffold

The propanamide scaffold of this compound, particularly after undergoing the aforementioned reactions, offers numerous possibilities for further chemical modification. The allyl groups, if they remain intact, can be subjected to a wide range of transformations, including hydrogenation, dihydroxylation, and metathesis. The amide functionality itself can be hydrolyzed or reduced to an amine. The products of the radical cyclization and cross-coupling reactions, being more complex molecules, would also serve as valuable intermediates for the synthesis of a diverse array of chemical compounds.

Structure-Reactivity Relationships in Advanced Synthetic Transformations

The anticipated reactivity of this compound in advanced synthetic transformations is predicated on the distinct yet potentially synergistic nature of its functional groups. The diallylamino moiety is a classic participant in a variety of palladium-catalyzed reactions, including allylic alkylation and cyclization reactions. The presence of two allyl groups offers the possibility of sequential or domino reactions, leading to the formation of complex nitrogen-containing heterocyclic structures.

Simultaneously, the α-chloro amide portion of the molecule introduces another reactive handle. The carbon-chlorine bond at the alpha position to the carbonyl group is susceptible to oxidative addition by various transition metals, such as palladium and nickel. This can initiate cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The amide functionality itself can act as a directing group, influencing the regioselectivity of these transformations.

The critical aspect of the structure-reactivity relationship for this compound lies in the chemoselectivity of a given catalytic system. A key research question would be to determine which functional group—the allylic system or the α-chloro amide—preferentially reacts under specific catalytic conditions. This selectivity would be highly dependent on the choice of the transition metal, the ligands employed, and the reaction conditions. For instance, a soft palladium(0) catalyst might favor interaction with the soft allyl groups, while a more reactive nickel(0) catalyst could potentially engage with the alkyl halide.

The development of catalytic systems that can selectively activate one site over the other, or even systems that can orchestrate a cascade reaction involving both functionalities, would represent a significant advancement in synthetic methodology. While no specific research findings on this compound are currently available, the following table outlines the potential reactivity of its core functional groups based on established principles of transition metal catalysis.

| Functional Group | Potential Transition Metal-Catalyzed Reaction | Potential Product Type |

| N,N-Diallyl | Palladium-catalyzed intramolecular allylic amination | Nitrogen-containing heterocycles |

| α-Chloro Amide | Nickel-catalyzed cross-coupling with an organometallic reagent | α-Substituted amides |

| Both | Sequential or domino reactions | Complex polyfunctionalized molecules |

Further investigation into the reactivity of this compound is warranted to unlock its synthetic potential. Such studies would not only provide valuable insights into the competitive reactivity of different functional groups within a single molecule but also could lead to the development of novel and efficient routes to valuable chemical entities.

Theoretical and Computational Investigations of 2 Chloro N,n Bis Prop 2 En 1 Yl Propanamide

Quantum Chemical Calculations for Electronic Structure Analysis

While specific quantum chemical calculations for 2-chloro-N,N-bis(prop-2-en-1-yl)propanamide are not available in peer-reviewed literature, the methodologies for such an analysis are well-established. rsc.orgnih.gov A typical investigation would employ Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311G+(d,p), to optimize the molecule's geometry and calculate its electronic properties. nih.gov

Such calculations would yield critical data points for understanding the molecule's reactivity and stability. Key parameters that would be determined include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

Electron Density and Electrostatic Potential: Mapping the electron density surface would reveal the distribution of charge across the molecule. An electrostatic potential map would highlight electrophilic and nucleophilic sites, predicting where the molecule is susceptible to attack. For instance, the carbonyl oxygen and the chlorine atom would likely be regions of negative potential (nucleophilic), while the carbonyl carbon would be a site of positive potential (electrophilic).

Mulliken Charges: Calculation of partial charges on each atom would provide a quantitative measure of the polarity of bonds within the molecule, such as the C-Cl, C=O, and C-N bonds, further informing its interactive potential.

These computational approaches are routinely used to provide insights into the electronic characteristics of novel or under-studied compounds. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., Collision Cross Section) for Analytical Method Development

The development of analytical methods, particularly in mass spectrometry, benefits greatly from the prediction of molecular properties. One such property is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. It is a valuable identifier that depends on the ion's size, shape, and charge state.

For this compound, predicted CCS values have been calculated using the CCSbase prediction tool. uni.lu These in silico predictions are crucial for building reference libraries used in "standards-free" identification in complex samples, a key goal in fields like metabolomics. nih.gov The predicted values for various adducts of the compound are detailed below.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.08367 | 141.9 |

| [M+Na]⁺ | 210.06561 | 148.5 |

| [M-H]⁻ | 186.06911 | 143.3 |

| [M+NH₄]⁺ | 205.11021 | 162.8 |

| [M+K]⁺ | 226.03955 | 146.1 |

| [M]⁺ | 187.07584 | 144.6 |

Modeling of Reaction Pathways and Transition States in Catalyzed Reactions

Computational modeling is instrumental in elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the energy barriers associated with transition states. rsc.org For a molecule like this compound, this could involve modeling its synthesis or degradation pathways.

For example, a common synthesis route for N,N-disubstituted amides involves the reaction of an acid chloride with a secondary amine. A computational study could model the nucleophilic acyl substitution reaction between 2-chloropropanoyl chloride and diallylamine (B93489). By calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products, one could determine the reaction's thermodynamic favorability and kinetic barriers. This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of an amide can significantly influence its function and reactivity. Tertiary amides, such as this compound, exhibit restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the existence of different rotational isomers, or rotamers. researchgate.net

A conformational analysis would explore the potential energy surface of the molecule by systematically rotating key dihedral angles, particularly the C-N bond and the bonds connecting the allyl groups to the nitrogen. Such studies on other N,N-dialkyl amides have shown that the conformational equilibrium can be influenced by steric hindrance and electronic repulsion between substituents. nih.govmorressier.com

In this molecule, key considerations would include:

Amide Bond Rotation: The energy barrier to rotation around the C(O)-N bond would be calculated to determine the stability of different conformers and the rate of their interconversion.

Allyl Group Orientation: The spatial arrangement of the two prop-2-en-1-yl (allyl) groups relative to the rest of the molecule would be investigated. Steric interactions between the allyl groups and the 2-chloropropanamide backbone would likely dictate the most stable conformations.

Chirality: The presence of a stereocenter at the second carbon of the propanamide chain (the carbon bonded to the chlorine atom) means the molecule can exist as two enantiomers (R and S). Computational methods can be used to analyze the properties of each stereoisomer and to model stereoselective reactions.

Future Research Directions and Unexplored Reactivities

Exploration of Novel Catalytic Systems

The α-chloroamide functionality in 2-chloro-N,N-bis(prop-2-en-1-yl)propanamide is a prime target for the exploration of novel catalytic systems, particularly in the realm of cross-coupling reactions. Metal-catalyzed cross-couplings have become powerful tools for C-C bond formation, and their application to α-halo amides is an emerging area of interest. thieme-connect.de Future research could focus on the development of catalytic systems for the arylation, vinylation, or alkylation of this chloroamide.

For instance, palladium-catalyzed Suzuki-Miyaura coupling, which has been successfully applied to other α-chloro amides, could be investigated. thieme-connect.de A hypothetical reaction with an arylboronic acid is presented in Table 1. The challenge will be to achieve selective coupling at the α-position without inducing side reactions involving the diallylamine (B93489) moiety. The choice of catalyst, ligand, and reaction conditions will be crucial to achieving high yields and selectivity. Other catalytic systems, such as those based on nickel or copper, could also be explored for their potential to mediate novel transformations of the chloroamide group.

| Catalyst System | Coupling Partner | Potential Product |

|---|---|---|

| Pd(OAc)₂, SPhos, K₂CO₃ | Arylboronic acid | 2-aryl-N,N-bis(prop-2-en-1-yl)propanamide |

| NiCl₂(dppp) | Alkyl Grignard reagent | 2-alkyl-N,N-bis(prop-2-en-1-yl)propanamide |

| CuI, Phenanthroline | Terminal alkyne | 2-alkynyl-N,N-bis(prop-2-en-1-yl)propanamide |

Development of Asymmetric Syntheses Involving the Chloroamide Moiety

The chiral center at the α-carbon of the propanamide backbone presents an opportunity for the development of asymmetric synthetic methodologies. Enantioenriched α-chloroamides are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govacs.org Recent advances in photoenzymatic catalysis have demonstrated the highly enantioselective synthesis of α-chloroamides from α,α-dichloroamides and alkenes. acs.orgnih.gov

Future research could adapt such enzymatic or other chiral catalytic systems to achieve kinetic resolution of racemic this compound or an asymmetric synthesis of one of its enantiomers. A potential strategy could involve the enantioselective substitution of the chlorine atom using a chiral catalyst. Success in this area would provide access to enantiomerically pure building blocks for the synthesis of complex chiral molecules and polymers. A summary of potential asymmetric approaches is provided in Table 2.

| Strategy | Catalyst Type | Potential Outcome |

|---|---|---|

| Kinetic Resolution | Chiral enzyme (e.g., lipase, dehalogenase) | Enantioenriched this compound |

| Asymmetric Substitution | Chiral metal complex (e.g., Rh, Ru, Ir) | Enantiomerically pure α-substituted N,N-diallylpropanamides |

| Asymmetric Hydrogenation of an unsaturated precursor | Chiral phosphine-metal complex | Enantiomerically pure this compound |

Investigation into Alternative Reaction Pathways and Products

Beyond simple substitution and cross-coupling reactions, the unique combination of functional groups in this compound allows for the investigation of more complex and alternative reaction pathways. The presence of the diallylamine moiety opens up possibilities for intramolecular cyclization reactions. For example, under radical conditions, it may be possible to induce an intramolecular cyclization between one of the allyl groups and the α-carbon, leading to the formation of novel heterocyclic structures.

Furthermore, the chloroamide group can be a precursor to other functionalities. For instance, elimination of HCl could potentially yield an α,β-unsaturated amide, a valuable Michael acceptor. Alternatively, reaction with nucleophiles like azide, followed by reduction, could provide access to α-amino amides. nih.govacs.org The exploration of these and other transformations could lead to the discovery of new reactions and the synthesis of novel molecular scaffolds.

Potential for Functional Material Synthesis

The presence of two allyl groups makes this compound a promising monomer for the synthesis of functional polymers. Diallylamine and its derivatives are known to undergo cyclopolymerization to form polymers containing five- or six-membered rings within the polymer backbone. tsijournals.comtandfonline.com This process, typically initiated by free radicals, could be applied to the target molecule to produce a polymer with pendant chloro-substituted side chains.

These pendant groups could then be used for post-polymerization modification, allowing for the introduction of a wide range of functionalities. For example, nucleophilic substitution of the chlorine atoms could be used to attach drugs, dyes, or other functional molecules. The resulting polymers could have applications in areas such as drug delivery, coatings, and functional materials. tsijournals.com

Furthermore, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to synthesize well-defined polymers from this monomer. wikipedia.org While the reactivity of allyl groups in ATRP can be challenging, successful polymerization would offer precise control over molecular weight and architecture, leading to the creation of advanced materials with tailored properties. researchgate.net For instance, copolymerization with other monomers, such as itaconic acid, could lead to the development of novel superabsorbent materials. nih.gov

| Polymerization Method | Resulting Polymer Structure | Potential Application |

|---|---|---|

| Free Radical Cyclopolymerization | Poly(pyrrolidinium) or poly(piperidinium) backbone with chloro-substituted side chains | Functional resins, ion-exchange materials |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined linear or branched polymers | Advanced coatings, smart materials |

| Copolymerization with functional monomers | Copolymers with tailored properties | Superabsorbents, biomaterials |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N,N-bis(prop-2-en-1-yl)propanamide, and what reaction conditions are critical for success?

- Methodology :

- Step 1 : Start with propanamide derivatives (e.g., 2-chloropropanamide) and introduce allyl groups via nucleophilic substitution. Use sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the amide nitrogen, followed by reaction with allyl bromide .

- Step 2 : Optimize solvent polarity (polar aprotic solvents like DMF or acetonitrile enhance reaction rates) and temperature (40–60°C) to prevent side reactions like hydrolysis of the chloro group .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and amide carbonyl (δ ~165–170 ppm) .

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve bond angles and confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHClNO: 212.07 g/mol) .

Q. What are the typical reactivity patterns of this compound in substitution or reduction reactions?

- Substitution : The chloro group reacts with nucleophiles (e.g., azides, thiols) under mild conditions (room temperature, DMSO). For example, sodium azide yields 2-azido derivatives, useful in click chemistry .

- Reduction : Lithium aluminum hydride (LiAlH) reduces the amide to a tertiary amine, but controlled conditions (0°C, anhydrous ether) prevent over-reduction of allyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, and what variables most significantly impact reproducibility?

- Variables :

- Solvent Choice : DMF increases allylation efficiency but may require rigorous drying to avoid hydrolysis.

- Catalyst Loading : Use 1.2 equivalents of allyl bromide to ensure complete substitution, minimizing unreacted starting material .

- Contradiction Resolution : If yields vary between studies (e.g., 50–80%), verify moisture exclusion via molecular sieves or inert gas purging .

Q. How can structural data contradictions (e.g., conflicting NMR or crystallography results) be systematically addressed?

- Approach :

- Reproducibility Checks : Repeat synthesis and characterization in triplicate.

- Dynamic NMR : Resolve rotational barriers or conformational isomers causing split signals .

- SHELX Refinement : For crystallography, apply TWIN/BASF commands to model disorder or twinning in crystals .

Q. What computational tools are effective for predicting this compound’s reactivity or biological interactions?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions (e.g., chloro group displacement) .

- Molecular Docking : AutoDock Vina to screen against antimicrobial targets (e.g., bacterial DNA gyrase) based on thiazole-derivative analogs .

Q. How should researchers design bioactivity assays to evaluate potential antimicrobial or anticancer properties?

- Protocol :

- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli using broth microdilution .

- Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells, comparing IC values to cisplatin controls. Include ROS (reactive oxygen species) detection to probe mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.